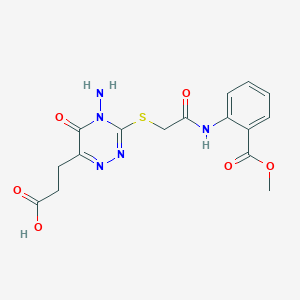
3-(4-Amino-3-((2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-Amino-3-((2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C16H17N5O6S and its molecular weight is 407.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-Amino-3-((2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound with potential therapeutic applications. Its structure includes various functional groups that may impart significant biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C16H17N5O6S, with a molecular weight of 407.4 g/mol. The structure features a triazine ring, which is known for its biological significance in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₅O₆S |
| Molecular Weight | 407.4 g/mol |
| CAS Number | 886954-51-4 |
The biological activity of this compound can be attributed to its interaction with specific protein targets. Preliminary studies suggest that it may act as an inhibitor of certain receptor tyrosine kinases, which are crucial in various signaling pathways related to cell proliferation and survival. The presence of a thioether and a triazine moiety in its structure could enhance its binding affinity to these targets.
Anticancer Activity
Research has indicated that compounds containing triazine rings often exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth. A study reported that triazine derivatives could inhibit the proliferation of tumor cells by disrupting key signaling pathways associated with cancer progression .
Antimicrobial Properties
The compound may also possess antimicrobial activity. Triazines and related heterocycles have been documented to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study 1: Antitumor Efficacy
In a study focusing on the antitumor efficacy of triazine derivatives, researchers synthesized various analogs and evaluated their cytotoxic effects on human cancer cell lines. One derivative demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting that modifications in the side chains could enhance biological activity .
Study 2: Antimicrobial Screening
Another research project screened a series of triazine-based compounds for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent activity, indicating the potential for developing new antimicrobial agents based on this scaffold .
Eigenschaften
IUPAC Name |
3-[4-amino-3-[2-(2-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O6S/c1-27-15(26)9-4-2-3-5-10(9)18-12(22)8-28-16-20-19-11(6-7-13(23)24)14(25)21(16)17/h2-5H,6-8,17H2,1H3,(H,18,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLSBBWRZWNFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














